molecular formula C16H13NO6 B416527 2-Acetyl-4-methoxyphenyl 2-nitrobenzoate

2-Acetyl-4-methoxyphenyl 2-nitrobenzoate

Cat. No.: B416527
M. Wt: 315.28g/mol
InChI Key: LCAKZEUXTIDNGH-UHFFFAOYSA-N
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Description

2-Acetyl-4-methoxyphenyl 2-nitrobenzoate is a substituted aromatic ester featuring a 2-nitrobenzoate core linked to a phenyl ring modified with acetyl (electron-withdrawing) and methoxy (electron-donating) groups at positions 2 and 4, respectively.

Properties

Molecular Formula

C16H13NO6

Molecular Weight

315.28g/mol

IUPAC Name

(2-acetyl-4-methoxyphenyl) 2-nitrobenzoate

InChI

InChI=1S/C16H13NO6/c1-10(18)13-9-11(22-2)7-8-15(13)23-16(19)12-5-3-4-6-14(12)17(20)21/h3-9H,1-2H3

InChI Key

LCAKZEUXTIDNGH-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares substituent patterns and molecular properties of 2-acetyl-4-methoxyphenyl 2-nitrobenzoate with structurally related compounds:

Compound Name Substituents (Phenyl Ring) Functional Groups Molecular Weight (g/mol) Key Properties
This compound 2-acetyl, 4-methoxy Nitrobenzoate ester ~329.3 (estimated) High polarity; mixed electronic effects
Methyl 2-nitrobenzoate (M2NB) None (parent ester) Nitrobenzoate ester 181.15 Hydrolytically stable; EWG effects
Methyl 2-methoxybenzoate (M2MOB) 2-methoxy Methoxybenzoate ester 166.17 Electron-donating substituent
Methyl 2-((2-chloro-4-nitrobenzoyl)amino)benzoate 2-chloro, 4-nitro (benzamide) Amide, nitro, chloro 349.73 Enhanced rigidity; H-bonding potential
2-(Benzotriazol-2-yl)-4-methylphenyl 2-nitrobenzoate Benzotriazolyl, 4-methyl Nitrobenzoate, heterocyclic 374.35 UV absorption; photostability

Key Observations :

  • Electronic Effects: The acetyl group (electron-withdrawing) and methoxy group (electron-donating) on the target compound may lead to competing resonance and inductive effects, altering reactivity compared to monosubstituted analogs like M2NB or M2MOB .
  • Hydrogen-bonding interactions, critical in crystal packing (as discussed in ), may differ from compounds like M2MOB, which lacks bulky substituents.

Reactivity and Stability

  • Hydrolysis : Nitrobenzoate esters (e.g., M2NB) are generally resistant to hydrolysis due to the electron-withdrawing nitro group. The acetyl group in the target compound may further stabilize the ester linkage, whereas methoxy groups (as in M2MOB) typically increase susceptibility to nucleophilic attack .
  • Thermal Stability : Mixed substituents (acetyl and methoxy) could reduce thermal stability compared to symmetrically substituted analogs. For example, benzotriazole-containing derivatives () exhibit high thermal stability due to aromatic stacking.

Research Findings and Data Gaps

  • Substituent Synergy : Studies on methyl-substituted nitrobenzoates () suggest that ortho-substituents significantly affect reactivity. The interplay between acetyl (ortho) and methoxy (para) groups in the target compound warrants experimental validation.
  • Crystallography : Tools like SHELXL () and ORTEP-3 () could elucidate the hydrogen-bonding networks and crystal structure, which are currently uncharacterized.

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